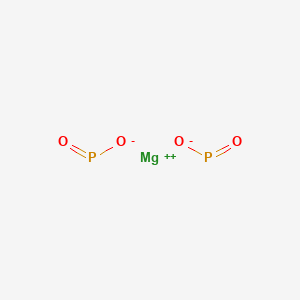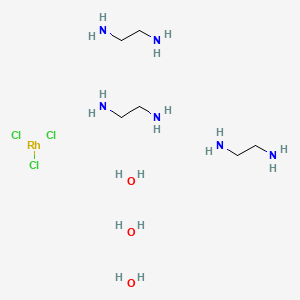
五硼酸铵八水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium pentaborate octahydrate is an inorganic compound with the chemical formula (NH4)B5O8·8H2O . It appears as a white crystalline powder and is known for its solubility in water but insolubility in alcohol. This compound is primarily used in various industrial applications due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
Carbon-Ammonia Method: This method involves heating roasted boron-magnesium ore powder with ammonium bicarbonate in a sealed reactor. The resulting slurry is filtered, and the filtrate is sent to an ammonia recovery tower.
Double Decomposition Method: Boric acid is reacted with ammonia water at boiling temperatures. To ensure the reaction proceeds efficiently, an excess of ammonia water is used.
Types of Reactions:
Thermal Decomposition: When heated above 90°C, ammonium pentaborate octahydrate decomposes, releasing ammonia gas. At temperatures above 150°C, it loses 75% of its crystallization water with minimal ammonia loss.
Common Reagents and Conditions:
Ammonia Water: Used in the synthesis of ammonium pentaborate octahydrate.
Boric Acid: Reacts with ammonia to form the compound.
Major Products Formed:
科学研究应用
Ammonium pentaborate octahydrate has a wide range of applications in scientific research and industry:
Electrolytic Capacitors: Used as a component of electrolyte solutions in both wet and dry electrolytic capacitors.
Flame Retardant: Acts as a flame retardant additive in various materials, including wood and textiles.
Polymer Applications: Functions as a flame retardant, spumific agent, and char promoter in epoxy, thermoplastic polyurethane, and urethane foam.
Nanomaterials: Used in the synthesis of nitrogen-doped zinc oxide particles and in the treatment of carbon nanotubes.
作用机制
Target of Action
Ammonium pentaborate octahydrate primarily targets metallic oxides, acting as an excellent solvent at high temperatures . It is used in the preparation of special welding, soldering, and brazing fluxes for stainless steel or various non-ferrous metals . It also targets cellulosic materials, changing the oxidation reactions in their combustion .
Mode of Action
This compound interacts with its targets by developing a thin oxide film, which can inhibit corrosion of metals . In the field of metallurgy, it is used in the preparation of special welding, soldering, and brazing fluxes . When interacting with cellulosic materials, it changes the oxidation reactions in their combustion to cause the formation of carbon residue .
Biochemical Pathways
It is known that the compound can influence the thermolysis of ammonia borane, followed by hydrolysis of the dehydrogenation products by ambient water .
Pharmacokinetics
If heated sufficiently, ammonium pentaborate octahydrate will release the balance of its hydration water and decompose to boric oxide and ammonia .
Result of Action
The molecular and cellular effects of ammonium pentaborate octahydrate’s action include the formation of a thin oxide film on metallic surfaces, which can inhibit corrosion . In cellulosic materials, it changes the oxidation reactions in their combustion to cause the formation of carbon residue .
Action Environment
The action, efficacy, and stability of ammonium pentaborate octahydrate can be influenced by environmental factors. The compound shows little tendency to cake except after prolonged storage or if it becomes severely wetted by rain or substantial water penetration. It is also capable of absorbing moisture if exposed to a humid environment .
生化分析
Biochemical Properties
Ammonium pentaborate octahydrate plays a significant role in biochemical reactions, particularly in the formation of thin oxide films that inhibit corrosion of metals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of electrolytic capacitors, where it helps develop a thin oxide film on aluminum foil when an electric current is applied . This interaction is crucial for the stability and functionality of the capacitors.
Cellular Effects
Ammonium pentaborate octahydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to protect ferrous metals against oxidation, which can be extrapolated to its potential protective effects on cellular components . Additionally, its flame-retardant properties suggest that it may alter cellular responses to oxidative stress by promoting the formation of carbon residue and diverting decomposition products .
Molecular Mechanism
The molecular mechanism of ammonium pentaborate octahydrate involves its interaction with metallic oxides at high temperatures. It acts as a solvent for metallic oxides, facilitating the preparation of special welding, soldering, and brazing fluxes for stainless steel and various non-ferrous metals . This interaction likely involves the binding of ammonium pentaborate octahydrate to the metallic oxides, leading to their dissolution and subsequent reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, ammonium pentaborate octahydrate exhibits stability up to about 110°C, at which point it loses all but two moles of water. If heated sufficiently, it releases the balance of its hydration water and decomposes to boric oxide and ammonia . This stability is crucial for its long-term use in various applications, including electrolytic capacitors and flame-proofing formulations.
Dosage Effects in Animal Models
The effects of ammonium pentaborate octahydrate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as corrosion inhibition and flame retardancy. At higher doses, it could potentially lead to toxic or adverse effects due to the release of ammonia and boric oxide upon decomposition
Metabolic Pathways
Ammonium pentaborate octahydrate is involved in metabolic pathways that include the interaction with enzymes and cofactors. It is used in the synthesis of nitrogen-doped zinc oxide particles and the treatment of carbon nanotubes . These interactions suggest that ammonium pentaborate octahydrate may influence metabolic flux and metabolite levels in biochemical systems.
Transport and Distribution
Within cells and tissues, ammonium pentaborate octahydrate is likely transported and distributed through interactions with transporters or binding proteins. Its high solubility in water facilitates its movement within biological systems
Subcellular Localization
The subcellular localization of ammonium pentaborate octahydrate may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its role in developing thin oxide films and flame-proofing formulations suggests that it may localize to areas of high oxidative activity or stress
相似化合物的比较
Ammonium Pentaborate Tetrahydrate: Similar in composition but with fewer water molecules.
Ammonium Biborate Tetrahydrate: Another borate compound with different boron to nitrogen ratios.
Sodium Tetraborate Decahydrate (Borax): A commonly used borate with different applications.
Uniqueness: Ammonium pentaborate octahydrate is unique due to its high water content and its specific applications in high-temperature processes and flame retardancy, which are not as effectively achieved by its similar compounds .
属性
CAS 编号 |
12046-03-6 |
|---|---|
分子式 |
B5H20NO16 |
分子量 |
344.21 |
产品来源 |
United States |
Q1: What are the primary applications of Ammonium Pentaborate Octahydrate in material science?
A1: Ammonium Pentaborate Octahydrate exhibits flame-retardant properties and is investigated as an additive in various materials. Research shows its potential in enhancing the fire resistance of rigid polyurethane foam while influencing its thermal insulation and mechanical properties .
Q2: How does Ammonium Pentaborate Octahydrate influence the properties of wood when used as a treatment?
A2: Studies reveal that treating wood with APB can impact its physical and mechanical characteristics. While it enhances decay resistance , it can also lead to increased surface roughness and oven-dry density. Conversely, it might slightly reduce the Modulus of Elasticity (MOE) of wood species like Oriental Beech . Additionally, APB treatment can affect the wood's aesthetic qualities, causing a darkening effect and reducing gloss values in both Oriental beech and Scots pine .
Q3: Are there any alternative ammonium salts explored for similar applications in material development?
A4: Yes, research explores various ammonium salts as potential alternatives to conventional polyurethane dispersions. One study investigates a composition incorporating Ammonium Pentaborate Octahydrate alongside other ammonium salts like ammonium acetate, ammonium benzoate, and more . This research suggests that such compositions, particularly when used in conjunction with steam, could offer advantages in manufacturing artificial leather with desirable properties like improved coagulation speed and enhanced surface texture.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE](/img/structure/B1143778.png)
![Disodium 3(or 5)-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)



![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)


